Exclusive Substrate for Mammalian Δ5-Desaturase: Positional Double Bond Specificity Dictates Enzymatic Conversion
(8Z,11Z)-Icosadienoyl-CoA is a documented, specific substrate for acyl-CoA (8-3)-desaturase (Δ5-desaturase; FADS1), which catalyzes the conversion to (5Z,8Z,11Z)-icosatrienoyl-CoA [1]. The enzyme's catalytic mechanism mandates a pre-existing double bond at the Δ8 position [1]. Consequently, the positional isomer (11Z,14Z)-icosadienoyl-CoA, which lacks the Δ8 double bond, is not a substrate for this critical mammalian desaturase [2]. This specificity is absolute and non-negotiable for studying Δ5-desaturase activity in human, rodent, or algal systems [1].
| Evidence Dimension | Enzyme Substrate Specificity (Reaction Participation) |
|---|---|
| Target Compound Data | Participates in KEGG Reaction R12169: Converted by Δ5-desaturase to (5Z,8Z,11Z)-icosatrienoyl-CoA [1] |
| Comparator Or Baseline | (11Z,14Z)-Icosadienoyl-CoA; no participation in R12169 or any known Δ5-desaturase reaction [2] |
| Quantified Difference | Absolute (Yes vs. No) |
| Conditions | In silico metabolic reconstruction and enzymatic reaction annotation (KEGG, BRENDA) [1][2] |
Why This Matters
Procuring the correct (8Z,11Z) isomer is mandatory for any assay measuring Δ5-desaturase (FADS1) activity, whereas the (11Z,14Z) isomer will yield zero activity, wasting resources and invalidating experimental results.
- [1] KEGG REACTION: R12169. (8Z,11Z)-icosadienoyl-CoA,ferrocytochrome-b5:oxygen oxidoreductase (5,6-cis-dehydrogenating). Kyoto Encyclopedia of Genes and Genomes. Accessed 2026. View Source
- [2] KEGG REACTION: R12171. (11Z,14Z)-Icosadienoyl-CoA,ferrocytochrome-b5:oxygen oxidoreductase. Kyoto Encyclopedia of Genes and Genomes. Accessed 2026. View Source
